molecular formula C6H13O2P B6233300 4-(dimethylphosphoryl)butan-2-one CAS No. 53314-25-3

4-(dimethylphosphoryl)butan-2-one

Cat. No.: B6233300
CAS No.: 53314-25-3
M. Wt: 148.1
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Description

4-(dimethylphosphoryl)butan-2-one is an organic compound with the molecular formula C6H13O2P. It is a phosphorylated ketone, characterized by the presence of a dimethylphosphoryl group attached to the fourth carbon of a butan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylphosphoryl)butan-2-one typically involves the phosphorylation of butan-2-one. One common method is the reaction of butan-2-one with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the phosphorylation process. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylphosphoryl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorylated carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the phosphoryl group under basic conditions.

Major Products Formed

    Oxidation: Phosphorylated carboxylic acids.

    Reduction: Phosphorylated alcohols.

    Substitution: Various phosphorylated derivatives depending on the nucleophile used.

Scientific Research Applications

4-(dimethylphosphoryl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)butan-2-one involves its ability to act as a phosphorylating agent. The dimethylphosphoryl group can transfer to nucleophilic sites on other molecules, facilitating various biochemical and chemical transformations. This reactivity is crucial in pathways where phosphorylation is a key step.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylphosphoryl)butan-2-ol: A reduced form of 4-(dimethylphosphoryl)butan-2-one.

    4-(dimethylphosphoryl)butanoic acid: An oxidized form of this compound.

    4-(dimethylphosphoryl)butan-2-thiol: A thiol derivative of this compound.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct reactivity patterns. Its ability to undergo phosphorylation reactions makes it valuable in synthetic chemistry and biochemical research.

Properties

CAS No.

53314-25-3

Molecular Formula

C6H13O2P

Molecular Weight

148.1

Purity

95

Origin of Product

United States

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